N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group, a diphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, providing high yields and selectivity.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 4-acetamidophenyl bromide
Conditions: Solvent (e.g., DMF), temperature (room temperature to 80°C)
Reaction: [ \text{4-acetamidophenyl bromide} + \text{NaN}_3 \rightarrow \text{4-acetamidophenyl azide} ]
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Step 2: Huisgen Cycloaddition
Reagents: 4-acetamidophenyl azide, diphenylacetylene
Catalyst: Copper(I) iodide
Conditions: Solvent (e.g., THF), temperature (room temperature to 60°C)
Reaction: [ \text{4-acetamidophenyl azide} + \text{diphenylacetylene} \xrightarrow{\text{CuI}} \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} ]
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Step 3: Carboxamide Formation
Reagents: N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole, carboxylic acid derivative
Conditions: Solvent (e.g., dichloromethane), coupling agent (e.g., EDCI), temperature (room temperature)
Reaction: [ \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} + \text{carboxylic acid derivative} \xrightarrow{\text{EDCI}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and acetamidophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-N’-phenylthiourea
- N-tert-butyl-2-benzothiazolesulfenamide
- Thiadiazole derivatives
Uniqueness
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1,5-diphenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-16(29)24-18-12-14-19(15-13-18)25-23(30)21-22(17-8-4-2-5-9-17)28(27-26-21)20-10-6-3-7-11-20/h2-15H,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSVKWZIXXBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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